molecular formula C19H14O2 B8003934 (2Z)-1-(4-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one

(2Z)-1-(4-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one

Cat. No.: B8003934
M. Wt: 274.3 g/mol
InChI Key: FDLCWJSUCSSVIY-RAXLEYEMSA-N
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Description

(2Z)-1-(4-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The Z-configuration of the double bond distinguishes it from the more common E-isomers. The compound features a 4-hydroxyphenyl group at the carbonyl end and a naphthalen-1-yl moiety at the opposite end.

Properties

IUPAC Name

(Z)-1-(4-hydroxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-17-11-8-16(9-12-17)19(21)13-10-15-6-3-5-14-4-1-2-7-18(14)15/h1-13,20H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLCWJSUCSSVIY-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\C(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(4-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-hydroxybenzaldehyde and 1-acetonaphthone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-(4-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted chalcones and related compounds.

Scientific Research Applications

Medicinal Chemistry

Chalcones are recognized for their role as precursors in the synthesis of flavonoids, which are known for their therapeutic effects. The specific compound (2Z)-1-(4-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one has been studied extensively for its biological activities:

  • Anti-inflammatory Activity : Research indicates that chalcones can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation. Studies have shown that this compound can downregulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antioxidant Properties : The presence of the hydroxyl group in this compound enhances its ability to scavenge free radicals, contributing to its antioxidant activity. This property is crucial for protecting cells from oxidative stress and related diseases.
  • Antimicrobial Effects : Several studies have reported the antimicrobial activity of chalcones against various pathogens. This compound has demonstrated effectiveness against both bacterial and fungal strains, indicating its potential use in developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy:

  • Mechanism of Action : Research suggests that this compound induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. It has shown promise against several cancer types, including breast and colorectal cancers .
  • Synergistic Effects : Studies have indicated that when used in combination with other chemotherapeutic agents, this chalcone can enhance the efficacy of treatment while reducing side effects .

Synthesis and Chemical Properties

The synthesis of this compound typically involves Claisen-Schmidt condensation under basic conditions. This process results in the formation of a double bond characteristic of chalcones, which is crucial for their biological activity. The compound's structural features contribute to its reactivity and biological interactions .

Case Study 1: Anticancer Activity

A study published in 2023 explored the effects of this compound on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against multiple strains of bacteria and fungi. The results indicated a broad spectrum of activity, particularly against resistant strains, highlighting its potential application in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of (2Z)-1-(4-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (R1, R2) LogP* HOMO (eV) LUMO (eV)
(2Z)-1-(4-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one R1 = 4-hydroxyphenyl, R2 = naphthalen-1-yl ~3.8† -8.17‡ 5.39‡
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one R1 = 4-methoxyphenyl, R2 = p-tolyl 3.2 -8.72 5.96
(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one R1 = 4-methoxyphenyl, R2 = 4-hydroxyphenyl 2.9 -7.95 4.96
(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one R1 = 2,4-difluorophenyl, R2 = 4-fluorophenyl 2.5 -8.30 5.20

*LogP values estimated based on substituent contributions.
†Predicted using fragment-based methods due to lack of experimental data.
‡Values approximated from analogous structures in .

Key Observations :

  • The Z-configuration may lead to a slightly higher HOMO energy (-8.17 eV vs. -8.72 eV in E-isomers), suggesting increased electron-donating capacity and reactivity .
Anti-inflammatory and Antioxidant Properties
  • Target Compound: Limited direct data, but chalcones with bulky aromatic groups (e.g., naphthalene) exhibit enhanced antioxidant activity due to radical stabilization .
  • (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one : Demonstrated potent anti-inflammatory effects (IC50 = 5.2 µM in COX-2 inhibition) and antioxidant activity (EC50 = 12.3 µM in DPPH assay) .
  • (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one : Moderate activity (EC50 = 28.7 µM in DPPH), highlighting the importance of hydroxyl/methoxy groups for radical scavenging .

Structure-Activity Relationship (SAR) :

  • Hydroxyl groups at R1 (e.g., 4-hydroxyphenyl) enhance antioxidant efficacy via H-bond donation.
  • Bulky substituents at R2 (e.g., naphthalene) improve lipophilicity and binding to hydrophobic enzyme pockets .

Crystallographic and Conformational Analysis

  • Dihedral Angles : In fluorophenyl chalcones, dihedral angles between aromatic rings range from 7.14° to 56.26°, affecting molecular planarity and π-π stacking . The naphthalene group in the target compound likely induces greater torsional strain, reducing planarity and altering crystal packing.
  • Crystal Structure: Analogous Z-configured chalcones (e.g., (Z)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one) exhibit non-coplanar geometries, reducing intermolecular interactions compared to E-isomers .

Biological Activity

The compound (2Z)-1-(4-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one , also known as 4'-hydroxychalcone , is a member of the chalcone family, which is characterized by a structure that features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered significant attention in recent years due to its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.

  • Molecular Formula : C19_{19}H14_{14}O2_{2}
  • Molecular Weight : 274.32 g/mol
  • CAS Number : 385810-16-2
  • Purity : 97% .

Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines. The compound's structure contributes to its electron-donating capacity, enhancing its effectiveness as an antioxidant agent .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. A study utilizing the broth microdilution method found that it exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.91 to 15.62 μg/mL for various strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of various signaling pathways associated with cell proliferation and survival .

Case Study: Breast Cancer

In a specific case study focusing on breast cancer cells (MCF-7), treatment with this compound led to a significant reduction in cell viability and increased apoptosis compared to control groups. The study highlighted the compound's ability to inhibit key proteins involved in cancer progression .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, which have been attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This property suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the aromatic rings can enhance or diminish its biological efficacy. For instance, substituents that increase hydrophobic interactions tend to improve antimicrobial activity, while those that enhance electron density may boost antioxidant properties .

Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AntioxidantScavenging free radicalsElectron donation
AntimicrobialInhibition of bacterial growthDisruption of cell wall synthesis
AnticancerInduction of apoptosisActivation of caspases
Anti-inflammatoryReduction of cytokine productionInhibition of COX enzymes

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